molecular formula C13H18N6O2 B2534047 1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide CAS No. 2034373-62-9

1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2534047
CAS No.: 2034373-62-9
M. Wt: 290.327
InChI Key: JFEVAFSMBHFQLH-UHFFFAOYSA-N
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Description

1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide is a sophisticated chemical scaffold designed for applications in medicinal chemistry and chemical biology. Its structure incorporates a 1,2,3-triazole core, a privileged pharmacophore often accessed via click chemistry, which is known for its metabolic stability and ability to act as a bioisostere for amide bonds source . The molecule is further functionalized with a pyrazole ring, a heterocycle frequently employed in drug discovery for its role in kinase inhibition and other target engagements source . The inclusion of a tetrahydropyran (oxan-2-yl)methyl group introduces three-dimensionality and can favorably influence the compound's pharmacokinetic properties, such as solubility and membrane permeability. This makes the compound a valuable intermediate for the synthesis of targeted libraries, particularly for probing protein kinases and other ATP-binding proteins. Researchers utilize this carboxamide derivative as a key building block in the development of potential inhibitors, leveraging its modular structure for structure-activity relationship (SAR) studies. Its primary research value lies in its utility as a versatile template for the design and optimization of novel bioactive molecules, facilitating the exploration of new chemical space in the pursuit of therapeutic agents and chemical probes.

Properties

IUPAC Name

1-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-18-9-12(16-17-18)13(20)15-10-6-14-19(7-10)8-11-4-2-3-5-21-11/h6-7,9,11H,2-5,8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEVAFSMBHFQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the triazole ring: This step involves the cycloaddition of an azide with an alkyne, often catalyzed by copper(I) salts (CuAAC reaction).

    Attachment of the oxane moiety: This can be done through nucleophilic substitution reactions where the oxane ring is introduced via an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxane moiety or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide Pyrazole with oxan-2-ylmethyl group C₁₃H₁₈N₆O₂* 314.33 Flexible tetrahydropyran linker enhances solubility and bioavailability
1-(2-methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxamide Methoxyphenyl and pyridinyl groups C₂₀H₂₀N₈O₂ 404.43 Aromatic substituents may improve target binding affinity
Rufinamide (1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 2-Fluorobenzyl group C₁₀H₈FN₅O 237.20 Clinically used antiepileptic; fluorinated group enhances metabolic stability
5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide 4-Fluorobenzyl and amino groups C₁₀H₁₀FN₅O 235.22 Amino group introduces potential for hydrogen bonding
1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide Phenoxyacetyl-piperidinylmethyl group C₁₈H₂₃N₅O₃ 357.40 Piperidine and phenoxy groups may modulate CNS penetration

*Note: Molecular formula and weight inferred from structurally similar compounds in and .

Key Observations:

Bioactivity Correlations : Fluorinated derivatives (e.g., Rufinamide) demonstrate enhanced metabolic stability, while aromatic substituents (e.g., pyridinyl in ) may optimize receptor interactions .

Synthetic Accessibility : The target compound’s synthesis likely parallels methods for related triazole-carboxamides, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or decarboxylative coupling ().

Biological Activity

1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring and the introduction of the oxane moiety. Advanced techniques such as continuous flow reactors and automated systems are often employed to optimize yields and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds with a similar structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoles have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-71.1TS Inhibition
Compound BHCT-1162.6TS Inhibition
Compound CHepG21.4TS Inhibition

These findings suggest that similar derivatives of this compound could exhibit comparable efficacy in inhibiting cancer cell proliferation through similar mechanisms .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies have indicated that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus has been documented, with certain derivatives showing promising inhibition rates.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

Enzyme Inhibition : The compound likely binds to enzymes involved in critical metabolic pathways, thereby modulating their activity.

Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways that lead to apoptosis or microbial inhibition.

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Anticancer Study : A recent investigation synthesized triazole derivatives and assessed their cytotoxicity against multiple cancer cell lines. Results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another study explored the antimicrobial properties of related compounds against common bacterial strains. The results demonstrated effective inhibition at low concentrations, suggesting potential for development as antimicrobial agents .

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